An In-depth Technical Guide on Methyl 3-(1H-imidazol-4-yl)acrylate (CAS: 52363-40-3)
An In-depth Technical Guide on Methyl 3-(1H-imidazol-4-yl)acrylate (CAS: 52363-40-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(1H-imidazol-4-yl)acrylate, also known as Methyl Urocanate, is a derivative of urocanic acid, a metabolite of histidine.[1][2] With the CAS number 52363-40-3, this compound is of interest to the scientific community for its potential applications in drug development and as a tool for studying biological pathways. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological significance, with a focus on experimental details and data.
Physicochemical Properties
Methyl 3-(1H-imidazol-4-yl)acrylate is a small molecule with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 52363-40-3 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Alternate Names | Methyl Urocanate, 3-(1H-Imidazol-4-yl)-2-propenoic Acid Methyl Ester, Imidazole-4(or 5)-acrylic Acid Methyl Ester | [1] |
Synthesis
While specific, detailed experimental protocols for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate are not extensively documented in publicly available literature, a convenient and satisfactory method involves the Wittig reaction.[3] This approach utilizes 4-imidazolecarboxaldehyde as a starting material. Another plausible route is the direct esterification of urocanic acid with methanol.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is adapted from the synthesis of other alkyl urocanate esters.[3]
Materials:
-
4-Imidazolecarboxaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 4-imidazolecarboxaldehyde in the anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric equivalent of methyl (triphenylphosphoranylidene)acetate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield pure Methyl 3-(1H-imidazol-4-yl)acrylate.
Caption: Wittig reaction workflow for synthesis.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is a general method for the acid-catalyzed esterification of a carboxylic acid.[4][5]
Materials:
-
Urocanic acid
-
Methanol (in large excess, can serve as solvent)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Suspend urocanic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture with stirring, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Caption: Fischer esterification workflow.
Spectroscopic Data
Ultrafast spectroscopic studies have been conducted on methyl urocanate, providing insights into its photodynamics.[6] Low-resolution mass spectra have been recorded, which is a key piece of data for its characterization.[6]
| Spectroscopic Data | Key Features | Source |
| Mass Spectrometry | Low-resolution mass spectra have been obtained. | [6] |
Biological Activity and Signaling Pathways
While direct biological studies on Methyl 3-(1H-imidazol-4-yl)acrylate are limited, the biological activity of its parent compound, urocanic acid, is well-documented and provides a strong basis for predicting the potential roles of its methyl ester.
Urocanic acid exists as two isomers, trans-urocanic acid and cis-urocanic acid, with the latter being formed upon exposure to UV radiation.[2] Cis-urocanic acid is known to be a mediator of UV-induced immunosuppression.[7] It has also been shown to cause intracellular acidification, leading to apoptosis.[7] Furthermore, urocanic acid can act as an efficient hydroxyl radical scavenger, suggesting antioxidant properties.[7]
Potential Signaling Pathways
Based on the known activity of urocanic acid, Methyl 3-(1H-imidazol-4-yl)acrylate may be involved in or could be used to probe the following signaling pathways:
-
Bacterial Recognition and Pathogenesis: Urocanate serves as a signaling molecule for certain bacteria, influencing their metabolism, motility, and virulence.[7] The HutC repressor in Gram-negative bacteria is known to bind urocanate, regulating the histidine utilization (hut) operons.[7]
Caption: Urocanate signaling in bacteria.
Applications in Drug Development
The imidazole moiety is a common scaffold in medicinal chemistry, found in numerous drugs with a wide range of activities.[8] The acrylate group also provides a reactive handle for further chemical modifications. Given the known biological activities of urocanic acid, Methyl 3-(1H-imidazol-4-yl)acrylate could serve as a lead compound or a building block for the development of new therapeutics, potentially in the areas of:
-
Immunomodulation: Targeting pathways related to UV-induced immunosuppression.
-
Antimicrobial Agents: Exploiting the role of urocanate in bacterial signaling to develop novel antibiotics.
-
Antioxidants: Leveraging the radical scavenging properties of the urocanate backbone.
Conclusion
Methyl 3-(1H-imidazol-4-yl)acrylate is a compound with significant potential for research and development. While comprehensive experimental data is still emerging, the established synthesis routes and the well-understood biological roles of its parent compound, urocanic acid, provide a solid foundation for future investigations. This technical guide summarizes the current knowledge and provides a framework for researchers to build upon in their exploration of this promising molecule. Further studies are warranted to fully elucidate its spectroscopic properties, biological activities, and potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. Urocanic acid - Wikipedia [en.wikipedia.org]
- 3. Convenient synthesis of alkyl esters of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. WO2020214422A1 - Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Urocanate as a potential signaling molecule for bacterial recognition of eukaryotic hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

